Cas no 2287259-07-6 (EP4 receptor antagonist 1)

EP4 receptor antagonist 1 structure
EP4 receptor antagonist 1 structure
Nombre del producto:EP4 receptor antagonist 1
Número CAS:2287259-07-6
MF:C23H21F3N4O3
Megavatios:458.433055639267
CID:4762664
PubChem ID:146014480

EP4 receptor antagonist 1 Propiedades químicas y físicas

Nombre e identificación

    • EP4 receptor antagonist 1
    • 4-[(1S)-1-[[[4-(1E)-1-propen-1-yl-1-[[4-(trifluoromethyl)phenyl]methyl]-1H-1,2,3-triazol-5-yl]carbonyl]amino]ethyl]-benzoic acid
    • BDBM50520104
    • (S,E)-4-(1-(4-(prop-1-en-1-yl)-1-(4-(trifluoromethyl)benzyl)-1H-1,2,3-triazole-5-carboxamido)ethyl)benzoic acid
    • G17686
    • 4-[(1S)-1-[[5-[(E)-prop-1-enyl]-3-[[4-(trifluoromethyl)phenyl]methyl]triazole-4-carbonyl]amino]ethyl]benzoic acid
    • EX-A5063
    • HY-133123
    • MS-28374
    • AKOS040733112
    • CS-0112135
    • CHEMBL4535971
    • 2287259-07-6
    • DA-63221
    • Renchi: 1S/C23H21F3N4O3/c1-3-4-19-20(21(31)27-14(2)16-7-9-17(10-8-16)22(32)33)30(29-28-19)13-15-5-11-18(12-6-15)23(24,25)26/h3-12,14H,13H2,1-2H3,(H,27,31)(H,32,33)/b4-3+/t14-/m0/s1
    • Clave inchi: ZTWUZRMXAVDXJV-XGACYXMMSA-N
    • Sonrisas: FC(C1C=CC(=CC=1)CN1C(=C(/C=C/C)N=N1)C(N[C@@H](C)C1C=CC(C(=O)O)=CC=1)=O)(F)F

Atributos calculados

  • Calidad precisa: 458.15657503g/mol
  • Masa isotópica única: 458.15657503g/mol
  • Recuento atómico isotópico: 0
  • Recuento de donantes vinculados al hidrógeno: 2
  • Recuento de receptores de enlace de hidrógeno: 8
  • Recuento de átomos pesados: 33
  • Cuenta de enlace giratorio: 7
  • Complejidad: 702
  • Recuento de unidades de unión covalente: 1
  • Recuento del Centro estereoscópico atómico definido: 1
  • Recuento de centros estereoscópicos atómicos indefinidos: 0
  • Recuento de centros tridimensionales de bonos fijos: 1
  • Conteo indefinido de centros tridimensionales de Bond: 0
  • Xlogp3: 4.2
  • Superficie del Polo topológico: 97.1

EP4 receptor antagonist 1 PrecioMás >>

Empresas No. Nombre del producto Cas No. Pureza Especificaciones Precio Tiempo de actualización Informe
A2B Chem LLC
BA83090-5mg
4-[(1S)-1-[[[4-(1E)-1-propen-1-yl-1-[[4-(trifluoromethyl)phenyl]methyl]-1H-1,2,3-triazol-5-yl]carbonyl]amino]ethyl]-benzoic acid
2287259-07-6 ≥98%
5mg
$258.00 2024-04-20
Ambeed
A1365173-5mg
EP4 receptor antagonist 1
2287259-07-6 98%
5mg
$292.0 2025-03-01
Aaron
AR01LJ4U-1mg
4-[(1S)-1-[[[4-(1E)-1-propen-1-yl-1-[[4-(trifluoromethyl)phenyl]methyl]-1H-1,2,3-triazol-5-yl]carbonyl]amino]ethyl]-benzoic acid
2287259-07-6 95%
1mg
$215.00 2025-02-13
1PlusChem
1P01LIWI-10mg
4-[(1S)-1-[[[4-(1E)-1-propen-1-yl-1-[[4-(trifluoromethyl)phenyl]methyl]-1H-1,2,3-triazol-5-yl]carbonyl]amino]ethyl]-benzoic acid
2287259-07-6 ≥98%
10mg
$650.00 2024-05-24
A2B Chem LLC
BA83090-1mg
4-[(1S)-1-[[[4-(1E)-1-propen-1-yl-1-[[4-(trifluoromethyl)phenyl]methyl]-1H-1,2,3-triazol-5-yl]carbonyl]amino]ethyl]-benzoic acid
2287259-07-6 ≥98%
1mg
$62.00 2024-04-20
1PlusChem
1P01LIWI-1mg
4-[(1S)-1-[[[4-(1E)-1-propen-1-yl-1-[[4-(trifluoromethyl)phenyl]methyl]-1H-1,2,3-triazol-5-yl]carbonyl]amino]ethyl]-benzoic acid
2287259-07-6 ≥98%
1mg
$112.00 2024-05-24
1PlusChem
1P01LIWI-5mg
4-[(1S)-1-[[[4-(1E)-1-propen-1-yl-1-[[4-(trifluoromethyl)phenyl]methyl]-1H-1,2,3-triazol-5-yl]carbonyl]amino]ethyl]-benzoic acid
2287259-07-6 ≥98%
5mg
$354.00 2024-05-24
A2B Chem LLC
BA83090-10mg
4-[(1S)-1-[[[4-(1E)-1-propen-1-yl-1-[[4-(trifluoromethyl)phenyl]methyl]-1H-1,2,3-triazol-5-yl]carbonyl]amino]ethyl]-benzoic acid
2287259-07-6 ≥98%
10mg
$482.00 2024-04-20
Ambeed
A1365173-1mg
EP4 receptor antagonist 1
2287259-07-6 98%
1mg
$105.0 2025-03-01
Ambeed
A1365173-10mg
EP4 receptor antagonist 1
2287259-07-6 98%
10mg
$435.0 2025-03-01
Proveedores recomendados
Amadis Chemical Company Limited
(CAS:2287259-07-6)EP4 receptor antagonist 1
A1244389
Pureza:99%/99%
Cantidad:5mg/10mg
Precio ($):263/392
atkchemica
(CAS:2287259-07-6)EP4 receptor antagonist 1
CL3877
Pureza:95%+
Cantidad:1g/5g/10g/100g
Precio ($):Informe